molecular formula C13H9ClF3NO2 B1595628 Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate CAS No. 31602-11-6

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B1595628
CAS RN: 31602-11-6
M. Wt: 303.66 g/mol
InChI Key: CIGIGQHDHKBPAZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (ETQC) is a chlorinated quinoline derivative that has been widely studied in recent years due to its potential applications in a variety of fields, including biochemistry, pharmacology, and materials science. ETQC has been found to possess a range of unique properties that make it an attractive candidate for use in research and development.

Scientific Research Applications

Pharmaceuticals

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate: is a valuable intermediate in pharmaceutical research. It’s used in the synthesis of various compounds with potential therapeutic effects. For instance, its trifluoromethyl group is crucial for creating molecules that can penetrate cell membranes, which is beneficial for developing drugs with better bioavailability .

Agrochemicals

In the field of agrochemicals, this compound serves as a precursor for the synthesis of herbicides and pesticides. Its chemical structure allows for the creation of substances that can interact with specific enzymes or proteins in pests, leading to the development of new, more effective agrochemicals .

Dyestuffs

The compound’s ability to bind to metal centers makes it useful in the synthesis of dye complexes. These complexes are particularly important in the production of dye-sensitized solar cells (DSSCs), which are a type of solar cell that converts light to electrical energy using a dye as the photoactive material .

Organic Synthesis

As an intermediate in organic synthesis, Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is involved in various chemical reactions to produce complex organic molecules. Its reactivity with different reagents enables the formation of diverse chemical structures, which are essential in the development of new organic compounds .

Material Science

This compound is also significant in material science, where it’s used to develop new materials with specific properties. For example, its incorporation into polymers can enhance the material’s strength, durability, and resistance to environmental factors .

Biochemistry

In biochemistry, the compound finds applications in studying enzyme-substrate interactions. Its structural features allow it to mimic certain natural substrates, thereby helping in the understanding of biochemical pathways and the design of enzyme inhibitors .

Mechanism of Action

Target of Action

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound that falls under the quinoline class of organic moleculesyoelii .

Pharmacokinetics

66 g/mol) and structure suggest that it may have good bioavailability .

Action Environment

, suggesting that it may be stable under a variety of environmental conditions.

properties

IUPAC Name

ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGIGQHDHKBPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352388
Record name Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

CAS RN

31602-11-6
Record name Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylic acid ethyl ester (compound of formula (V)), 11.27 g, 39.55 mmol) was taken into toluene (125 mL), then POCl3 (7.4 mL, 79.08 mmol) was added and the mixture was refluxed for 1.5 hours. The reaction was carefully poured into ice-water with vigorous stirring, then added carefully added saturated NaHCO3 until the solution was neutral. Dilute with ethyl acetate and separate the layers. The organic layer was dried over MgSO4, filtered and concentrated. The resulting material was passed through a short silica gel plug using 10% ethyl acetate in hexane. Concentration and drying under high vacuum yielded 9.93 g of the title compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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